2-amino-3-{[2-(N-benzoyl-1-phenylformamido)-2-carboxyethyl]disulfanyl}propanoic acid
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Overview
Description
2-amino-3-{[2-(N-benzoyl-1-phenylformamido)-2-carboxyethyl]disulfanyl}propanoic acid, also known as N,N’-dibenzoyl-L-cystine, is a derivative of cystine. This compound is characterized by the presence of a disulfide bond linking two cystine molecules, each modified with benzoyl groups. It is a white to off-white powder with a molecular formula of C20H20N2O6S2 and a molecular weight of 448.51 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-{[2-(N-benzoyl-1-phenylformamido)-2-carboxyethyl]disulfanyl}propanoic acid typically involves the reaction of L-cystine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate benzoyl-L-cysteine, which then undergoes further reaction to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and may involve the use of solvents to facilitate the reaction and purification steps .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-{[2-(N-benzoyl-1-phenylformamido)-2-carboxyethyl]disulfanyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The benzoyl groups can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various acyl derivatives depending on the substituent used.
Scientific Research Applications
2-amino-3-{[2-(N-benzoyl-1-phenylformamido)-2-carboxyethyl]disulfanyl}propanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex molecules.
Biology: Studied for its role in protein folding and disulfide bond formation.
Medicine: Investigated for its potential therapeutic applications due to its structural similarity to cystine.
Industry: Used in the production of pharmaceuticals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-amino-3-{[2-(N-benzoyl-1-phenylformamido)-2-carboxyethyl]disulfanyl}propanoic acid involves its interaction with thiol groups in proteins. The disulfide bond can undergo redox reactions, leading to the formation or breaking of disulfide bonds in proteins. This can affect protein structure and function, making it a valuable tool in studying protein folding and stability .
Comparison with Similar Compounds
Similar Compounds
L-cystine: The parent compound, which lacks the benzoyl modifications.
N-acetyl-L-cysteine: A derivative of cysteine with an acetyl group instead of benzoyl groups.
DL-cystine: The racemic mixture of cystine.
Uniqueness
2-amino-3-{[2-(N-benzoyl-1-phenylformamido)-2-carboxyethyl]disulfanyl}propanoic acid is unique due to its benzoyl modifications, which enhance its stability and reactivity compared to its parent compound, L-cystine. These modifications also allow for specific interactions with proteins and other biomolecules, making it a valuable tool in biochemical research .
Properties
Molecular Formula |
C20H20N2O6S2 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-amino-3-[[2-carboxy-2-(dibenzoylamino)ethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C20H20N2O6S2/c21-15(19(25)26)11-29-30-12-16(20(27)28)22(17(23)13-7-3-1-4-8-13)18(24)14-9-5-2-6-10-14/h1-10,15-16H,11-12,21H2,(H,25,26)(H,27,28) |
InChI Key |
VLTUILQRERRXCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C(CSSCC(C(=O)O)N)C(=O)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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